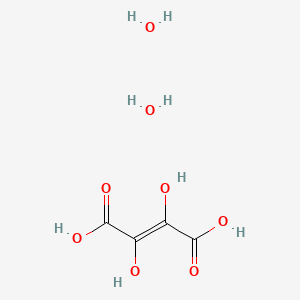
Dihydroxyfumaric acid dihydrate
Descripción general
Descripción
Dihydroxyfumaric acid dihydrate is a dicarboxylic hydroxy acid that plays a significant role in biological systems. It is derived from tartaric acid through dehydrogenation or oxidation processes. In solution, it exists in two tautomeric forms in equilibrium, with the enolic form being predominant .
Mecanismo De Acción
Target of Action
Dihydroxyfumaric acid dihydrate is a dicarboxylic hydroxy acid . It is involved in metabolism during grapes ripening and serves as a catalyst for redox reactions . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde .
Mode of Action
This compound reacts with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates . This interaction leads to the formation of triose, tetrulose, and pentuloses .
Biochemical Pathways
The compound plays a significant role in the metabolic pathways during grapes ripening . It acts as a catalyst for redox reactions . The oxidation product of this compound was later proved to be diketosuccinic acid .
Pharmacokinetics
It is known that the compound exhibits solubility in water, ethanol, and various organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of this compound with its targets leads to the formation of triose, tetrulose, and pentuloses . These products could potentially influence various biochemical processes and pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and efficacy. Furthermore, its role as a catalyst for redox reactions suggests that its action could be influenced by the redox state of the environment.
Análisis Bioquímico
Biochemical Properties
Dihydroxyfumaric acid dihydrate is known to participate in several biochemical reactions. It has been reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates, to afford triose, tetrulose, and pentuloses
Molecular Mechanism
It is known to participate in biochemical reactions, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is known to participate in biochemical reactions, suggesting that it may be involved in certain metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid dihydrate can be synthesized from tartaric acid by dehydrogenation in the presence of nicotinamide adenine dinucleotide and tartaric acid dehydrogenase, along with bivalent iron . Another method involves the oxidation of tartaric acid using hydrogen peroxide in the presence of iron(II) ions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled oxidation processes and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dihydroxyfumaric acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketosuccinic acid.
Reduction: The compound can be reduced under specific conditions to yield different hydroxy acids.
Substitution: It can participate in substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron(II) ions, tartaric acid dehydrogenase.
Major Products Formed:
Diketosuccinic Acid: Formed through oxidation.
Mesoxalic Acid Semialdehyde: Formed through specific substitution reactions.
Aplicaciones Científicas De Investigación
Dihydroxyfumaric acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Plays a role in plant metabolism and is involved in the ripening of grapes.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the wine, food, and tobacco industries for its chemical properties.
Comparación Con Compuestos Similares
Tartaric Acid: A precursor to dihydroxyfumaric acid dihydrate, involved in similar metabolic pathways.
Dihydroxymaleic Acid: The cis-isomer of dihydroxyfumaric acid, with similar chemical properties.
Glyoxylic Acid: Participates in similar reactions and metabolic pathways.
Uniqueness: this compound is unique due to its dual isomeric forms and its significant role in biological systems. Its ability to exist in equilibrium between enolic and keto forms adds to its versatility in chemical reactions .
Propiedades
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRMCGGUXOJSDA-SEPHDYHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


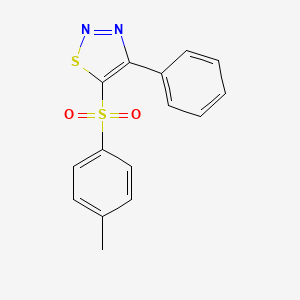

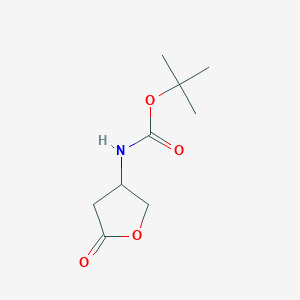
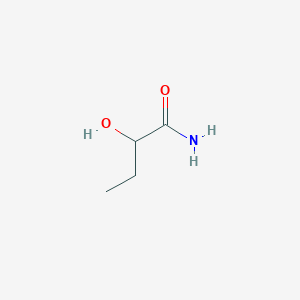
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)
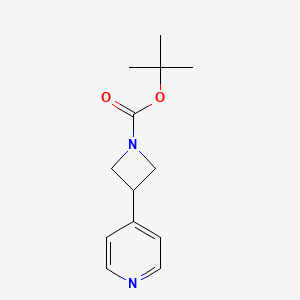
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)
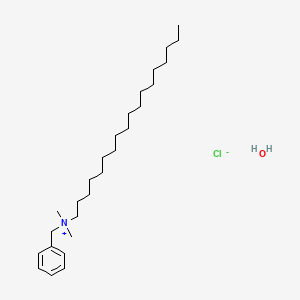
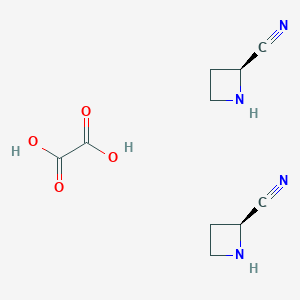
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)
![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)

